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molecular formula C8H8BrNO3 B8672858 1-(3-Bromo-5-nitrophenyl)ethanol

1-(3-Bromo-5-nitrophenyl)ethanol

Cat. No. B8672858
M. Wt: 246.06 g/mol
InChI Key: HBMGXDILHFAVSR-UHFFFAOYSA-N
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Patent
US08207164B2

Procedure details

A solution of TiCl4 (9.48 g, 50 mmol) and methylmagnesiumbromide (20.80 ml, 52 mmol, 2.5 M solution in THF) in THF (400 ml) was stirred at −30° C. when 3-bromo-5-nitro-benzaldehyde (9.20 g, 40 mmol) was added as solid. The mixture was stirred for 1 h at −30° C. As the reaction was not complete, the reaction was cooled to −78° C. and 0.65 eq. methylmagnesium bromide and 0.625 eq. TiCl4 were added and stirring was continued at −30° C. This procedure was repeated again to add 0.325 eq. methylmagnesium bromide and 0.313 eq. TiCl4. After complete conversion the reaction was cooled to −78° C. and quenched by addition of 500 ml cold water. 500 ml dichloromethane were added and the reaction was allowed to warm to r.t. The phases were separated and the aqueous phase was extracted twice with dichloromethane. The organic phases were washed with water and brine, combined and dried over Na2SO4. Volatiles were removed under reduced pressure. The crude product was purified by automated column chromatography (cyclohexane/ethyl acetate) yielding the title compound as yellowish oil. 1H-NMR (360 MHz, CDCl3): 8.20 (s, 1H), 8.10 (s, 1H), 7.78 (s, 1H), 4.95 (q, 1H), 1.45 (d, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20.8 mL
Type
reactant
Reaction Step Three
Quantity
9.2 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
9.48 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.[Br:4][C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=1)[CH:8]=[O:9]>C1COCC1.Cl[Ti](Cl)(Cl)Cl>[Br:4][C:5]1[CH:6]=[C:7]([CH:8]([OH:9])[CH3:1])[CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
20.8 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
9.2 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1)[N+](=O)[O-]
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
9.48 g
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at −30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added as solid
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to −78° C.
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
was continued at −30° C
TEMPERATURE
Type
TEMPERATURE
Details
After complete conversion the reaction was cooled to −78° C.
CUSTOM
Type
CUSTOM
Details
quenched by addition of 500 ml cold water
ADDITION
Type
ADDITION
Details
500 ml dichloromethane were added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to r.t
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with dichloromethane
WASH
Type
WASH
Details
The organic phases were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by automated column chromatography (cyclohexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)[N+](=O)[O-])C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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